1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H9NO. It is characterized by a cyclopropane ring substituted with a hydroxyethyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropanecarbonitrile with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the nitrile group, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydroxyethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(1-Oxoethyl)cyclopropane-1-carbonitrile.
Reduction: Formation of 1-(1-Hydroxyethyl)cyclopropane-1-amine.
Substitution: Formation of various substituted cyclopropane derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile
- 1-(1-Hydroxyethyl)cyclopropane-1-amine
Uniqueness
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group on the cyclopropane ring
Properties
IUPAC Name |
1-(1-hydroxyethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6(4-7)2-3-6/h5,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACBPSIVJPBIOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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